Epptb - 1110781-88-8

Epptb

Catalog Number: EVT-1175312
CAS Number: 1110781-88-8
Molecular Formula: C20H21F3N2O2
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide (EPPTB) is a selective antagonist of the mouse trace amine-associated receptor 1 (mTAAR1). [] It is a valuable tool in scientific research for investigating the role of TAAR1 in various physiological processes, particularly in the central nervous system. [, , , , , , , , , , , , ] TAAR1 is a G protein-coupled receptor that is activated by trace amines, a group of endogenous compounds that modulate the activity of classical neurotransmitters like dopamine and serotonin. [, , ] EPPTB's selectivity for mTAAR1 makes it a useful tool for dissecting TAAR1-mediated signaling pathways and exploring the therapeutic potential of targeting this receptor. [, , , , ]

3-Iodothyronamine (T1AM)

    Compound Description: 3-Iodothyronamine (T1AM) is an endogenous thyroid hormone derivative and a TAAR1 agonist. [, ] It has demonstrated neuroprotective effects against spinal cord injury and beta-amyloid toxicity in rat models. [, ] T1AM has also been shown to stimulate tyrosine hydroxylase activity in the dorsal striatum via TAAR1, influencing dopamine transmission. []

    Relevance: T1AM serves as a valuable pharmacological tool to investigate the physiological effects of TAAR1 activation. EPPTB, being a TAAR1 antagonist, effectively blocks the effects of T1AM, confirming the specificity of T1AM's actions through TAAR1. [, , , ] This interplay between T1AM and EPPTB highlights the potential of targeting TAAR1 for therapeutic interventions.

RO5263397

  • Relevance: While both RO5263397 and EPPTB target TAAR1, the lack of EPPTB antagonism on RO5263397-induced vasodilation suggests a complex interplay between different receptor systems. [] This finding emphasizes the need for careful characterization of drug effects and potential off-target interactions.

p-Tyramine (TYR)

  • Relevance: EPPTB can block the effects of TYR on TAAR1, indicating that TYR's actions are mediated through this receptor. [, ] This provides further support for the therapeutic potential of TAAR1 antagonists like EPPTB in inflammatory conditions like ulcerative colitis. [] The contrasting effects of TYR and the TAAR1 agonist T1AM on tyrosine hydroxylase highlight the complex and multifaceted role of TAAR1 in regulating dopamine transmission. []

β-Phenylethylamine (β-PEA)

    Compound Description: β-Phenylethylamine (β-PEA) is a trace amine found naturally in the body and certain foods. [] It acts as a TAAR1 agonist. β-PEA exhibits a dual effect on rat gastric fundus, causing both contraction and relaxation, likely mediated by different receptor systems, including TAAR1. []

RO5166017

    Compound Description: RO5166017 is a selective TAAR1 agonist. [] In studies investigating the neuroprotective effects of T1AM against beta-amyloid toxicity, RO5166017 was shown to mimic the beneficial effects of T1AM. []

    Relevance: This finding, along with the ability of EPPTB to block the actions of T1AM, strengthens the evidence for TAAR1 as a therapeutic target for Alzheimer's disease and other neurodegenerative disorders. [] Both RO5166017 and EPPTB are essential tools for dissecting the therapeutic potential of TAAR1 modulation.

Ractopamine (RAC)

    Compound Description: Ractopamine (RAC) is a drug used as a feed additive in livestock to promote lean muscle growth. [] While its actions were traditionally attributed to adrenergic receptor activation, research has revealed that RAC is a full agonist for mTAAR1, challenging the previous understanding of its mechanism of action. []

    Relevance: This discovery, facilitated by the use of EPPTB to confirm RAC's lack of activity at human β2-adrenergic receptors, highlights the importance of considering TAAR1 as a potential target for RAC's effects, particularly its behavioral side effects observed in livestock. [] It also emphasizes the need to investigate the potential implications of RAC exposure in humans.

Compound 22

    Compound Description: Compound 22 was identified through an in silico screen as a potential TAAR1 antagonist. [] While initial in vivo studies showed that Compound 22 could potentiate amphetamine- and cocaine-mediated locomotor activity, similar to the known TAAR1 antagonist EPPTB, further experiments in TAAR1 knockout mice revealed that these effects were not mediated by TAAR1. []

    Relevance: This suggests that Compound 22, while initially thought to be a TAAR1 antagonist, exerts its behavioral effects through other, yet to be identified targets. [] This highlights the complexities of drug discovery and the importance of rigorous target validation.

(-)-Methamphetamine

    Compound Description: (-)-Methamphetamine is a metabolite of the drug selegiline, a monoamine oxidase B inhibitor used in Parkinson's disease. [] Like selegiline, (-)-methamphetamine exhibits dopaminergic enhancer activity, potentially through its action on TAAR1. []

    Relevance: This suggests a potential role for TAAR1 in the therapeutic effects of selegiline and its metabolite. [] The shared ability of (-)-methamphetamine and EPPTB to modulate dopamine release suggests a complex interplay between these compounds and TAAR1, warranting further investigation.

Selegiline

    Compound Description: Selegiline is a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson’s disease. [] It exhibits dopaminergic enhancing effects by stimulating dopamine release, potentially through an agonist effect on TAAR1. []

    Relevance: Research has shown that the dopaminergic enhancer effect of selegiline can be inhibited by both the TAAR1 antagonist EPPTB and rasagiline, another MAO-B inhibitor that might act as a TAAR1 antagonist. [] This further supports the involvement of TAAR1 in selegiline's mechanism of action and its potential as a target for developing novel Parkinson's disease treatments.

Rasagiline

    Compound Description: Rasagiline is another selective MAO-B inhibitor used in the treatment of Parkinson's disease. [] Unlike selegiline, rasagiline does not exhibit dopaminergic enhancer activity and may even antagonize the stimulatory effects of selegiline on dopamine release, potentially through its interaction with TAAR1. []

    Relevance: The distinct pharmacological profiles of selegiline and rasagiline, despite both being MAO-B inhibitors, highlight the potential involvement of TAAR1 in their mechanisms of action. [] This finding emphasizes the importance of elucidating the role of TAAR1 in Parkinson's disease and its potential as a therapeutic target.

Source and Classification

EPPTB was developed as part of research efforts to explore the role of TAAR1 in the central nervous system. It is primarily sourced from synthetic processes detailed in scientific literature, with studies indicating its efficacy as a selective antagonist that exhibits high binding affinity for mouse TAAR1, with a dissociation constant (Ki) of approximately 0.9 nM . The compound is classified under pharmacological agents targeting G protein-coupled receptors, specifically those involved in neurotransmitter regulation.

Synthesis Analysis

The synthesis of EPPTB involves several key steps that utilize established organic chemistry techniques. While specific detailed protocols may vary, a general method includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through various chemical reactions.
  2. Alkylation: One common approach involves alkylation reactions where an appropriate amine or thiol is reacted with an electrophile such as an acyl chloride or alkyl halide in a solvent like dimethylformamide (DMF) .
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to isolate EPPTB in high purity.

The synthesis parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity, although specific values may vary based on the method employed.

Molecular Structure Analysis

EPPTB has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₁₆H₁₅F₃N₂O, and its structure includes:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Pyrrolidine Moiety: Enhancing binding affinity through conformational flexibility.
  • Trifluoromethyl Group: Increasing lipophilicity and potentially influencing metabolic stability.

The three-dimensional conformation of EPPTB allows it to fit into the binding pocket of TAAR1 effectively, facilitating its antagonistic action .

Chemical Reactions Analysis

EPPTB participates in various chemical reactions relevant to its function as a TAAR1 antagonist:

  1. Receptor Binding: The primary reaction involves binding to TAAR1, where it competes with endogenous trace amines. This interaction can inhibit receptor activation and downstream signaling pathways.
  2. Inverse Agonism: EPPTB exhibits inverse agonism by reducing basal cAMP levels, which alters neuronal excitability and neurotransmitter release .
  3. Metabolic Stability: The compound's structure influences its metabolic pathways and stability in biological systems, affecting its pharmacokinetics.

Quantitative structure-activity relationship (QSAR) studies have been employed to analyze the effectiveness of different structural modifications on these chemical interactions .

Mechanism of Action

EPPTB acts primarily as an antagonist at TAAR1, which is a G protein-coupled receptor involved in modulating dopaminergic signaling. Its mechanism includes:

  • Inhibition of Dopaminergic Neurons: By blocking TAAR1 activation, EPPTB increases the firing frequency of dopaminergic neurons in regions such as the ventral tegmental area .
  • Regulation of cAMP Levels: The compound decreases basal cAMP levels through inverse agonism, which can influence neurotransmitter release and neuronal excitability .
  • Selectivity Across Species: Notably, EPPTB demonstrates varying potency across different species' receptors, being most effective at mouse TAAR1 compared to rat and human counterparts .
Physical and Chemical Properties Analysis

EPPTB exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.30 g/mol.
  • Solubility: The compound displays favorable lipophilicity with a logD value around 3.36 at pH 7.4, indicating good membrane permeability.
  • Stability: EPPTB shows reasonable stability under physiological conditions but may undergo metabolic degradation leading to various metabolites.

These properties are critical for understanding its bioavailability and therapeutic potential .

Applications

EPPTB has significant applications in scientific research:

  • Neuroscience Research: It serves as a valuable tool for studying the role of TAAR1 in dopaminergic signaling and its implications in conditions like schizophrenia and Parkinson’s disease.
  • Pharmacological Studies: EPPTB is used to investigate receptor dynamics and drug interactions within the central nervous system.
  • Potential Therapeutic Uses: Given its profile as a selective antagonist, there is ongoing interest in exploring EPPTB's therapeutic potential for treating hypo-dopaminergic disorders by modulating neurotransmitter systems .

Properties

CAS Number

1110781-88-8

Product Name

Epptb

IUPAC Name

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide

Molecular Formula

C20H21F3N2O2

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)

InChI Key

KLFVWQCQUXXLOU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F

Synonyms

N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide; N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide; Ro 5212773

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.